Tiotidine: A Technical Guide to its Chemical Structure and Pharmacological Properties
Tiotidine: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiotidine is a potent and selective histamine H2 receptor antagonist that has been instrumental in the study of gastric acid secretion and the broader pharmacology of histamine receptors. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Tiotidine. Detailed methodologies for key experimental assays are provided, and the relevant signaling pathways are visualized to facilitate a comprehensive understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference and comparison.
Chemical Structure and Identity
Tiotidine is a synthetic compound belonging to the guanidine and thiazole classes of organic molecules. It is an achiral molecule.
| Identifier | Value |
| IUPAC Name | 2-Cyano-1-[2-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]ethyl]-3-methylguanidine |
| CAS Number | 69014-14-8 |
| Molecular Formula | C₁₀H₁₆N₈S₂ |
| Molecular Weight | 312.41 g/mol [1] |
| SMILES | CN\C(NCCSCC1=CSC(\N=C(/N)N)=N1)=N/C#N |
| InChI Key | YDDXVAXDYKBWDX-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| pKa | Data not available | |
| logP | Data not available | |
| Aqueous Solubility | Data not available | |
| Solubility in Ethanol | Soluble to 10 mM | R&D Systems |
| Solubility in DMSO | Soluble to 100 mM | R&D Systems |
Pharmacological Properties
Tiotidine is a highly potent and selective antagonist of the histamine H2 receptor. Notably, further studies have characterized it as an inverse agonist, meaning it not only blocks the action of histamine but also reduces the basal activity of the receptor.[2]
| Parameter | Value | Species/System |
| Target | Histamine H2 Receptor | |
| Pharmacological Action | Inverse Agonist | |
| pA₂ | 7.3 - 7.8 | Guinea-pig right atrium |
| Kᵢ (inhibition of cAMP) | 4 x 10⁻⁸ M | Dispersed mucosal cells from guinea pig stomach[3] |
| Binding Affinity (Kᵈ) | High affinity site: 2.2 ± 0.8 nMLow affinity site: 20 ± 3 nM | U-937 cells |
| Potency vs. Cimetidine | Approximately 8 times more potent on a molar basis as an inhibitor of gastric acid secretion | Human |
Tiotidine exhibits negligible activity at histamine H1 and H3 receptors, highlighting its selectivity for the H2 receptor subtype.[4]
Signaling Pathway
Tiotidine exerts its pharmacological effects by modulating the signaling pathway of the histamine H2 receptor, which is a G-protein coupled receptor (GPCR).
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of Tiotidine.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of Tiotidine.
Radioligand Binding Assay using [³H]-Tiotidine
This assay is used to determine the binding affinity of Tiotidine to the histamine H2 receptor.
Caption: Workflow for a radioligand binding assay using [³H]-Tiotidine.
Detailed Steps:
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Membrane Preparation:
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Cells or tissues expressing the histamine H2 receptor are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
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The supernatant is then centrifuged at high speed to pellet the membrane fraction. The pellet is washed and resuspended in the assay buffer.
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Incubation:
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In a series of tubes, a constant amount of membrane preparation is incubated with increasing concentrations of [³H]-Tiotidine.
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A parallel set of tubes is prepared with the addition of a high concentration of unlabeled Tiotidine (e.g., 10 µM) to determine non-specific binding.
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The incubation is typically carried out at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
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Separation of Bound and Free Ligand:
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The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
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Washing:
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The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
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Quantification of Radioactivity:
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The filters are placed in scintillation vials containing a scintillation cocktail.
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The amount of radioactivity on each filter is quantified using a liquid scintillation counter.
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Data Analysis:
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Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of [³H]-Tiotidine.
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The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the specific binding data using Scatchard analysis or non-linear regression.
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cAMP Level Determination Assay
This functional assay measures the effect of Tiotidine on the intracellular levels of cyclic AMP (cAMP), a second messenger in the histamine H2 receptor signaling pathway.
Caption: Workflow for a cAMP level determination assay.
Detailed Steps:
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Cell Culture:
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Cells endogenously expressing the histamine H2 receptor (e.g., U-937 cells) or cells transiently or stably transfected with the receptor (e.g., HEK293 cells) are cultured to an appropriate density.
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Cell Treatment:
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The cells are harvested and resuspended in a physiological buffer.
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To prevent the degradation of cAMP, the cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX).
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The cells are then treated with various concentrations of Tiotidine. To measure its inverse agonist activity, no further stimulation is needed.
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Agonist Stimulation (for antagonist activity):
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To characterize Tiotidine as an antagonist, after pre-incubation with the compound, the cells are stimulated with a fixed concentration of histamine (typically the EC₅₀ or EC₈₀) to induce cAMP production.
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Cell Lysis:
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The reaction is stopped at a specific time point, and the cells are lysed to release the intracellular cAMP.
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cAMP Quantification:
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The concentration of cAMP in the cell lysates is measured using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay. These assays are typically based on the principle of competitive binding.
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Data Analysis:
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The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC₅₀) of Tiotidine can be calculated. This value represents the concentration of Tiotidine required to inhibit 50% of the maximal response (either basal or histamine-stimulated).
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Conclusion
Tiotidine is a well-characterized and valuable pharmacological tool for the investigation of the histamine H2 receptor. Its high potency and selectivity, coupled with its inverse agonist properties, have provided significant insights into the molecular mechanisms of H2 receptor function and signaling. The experimental protocols detailed in this guide serve as a foundation for the continued study of this and other related compounds in both basic research and drug development settings.
References
- 1. Tiotidine, a histamine H2 receptor inverse agonist that binds with high affinity to an inactive G-protein-coupled form of the receptor. Experimental support for the cubic ternary complex model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of the pentagastrin-tiotidine interaction in the mouse isolated stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
